molecular formula C22H22N2O4 B3481420 [2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE

[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE

Cat. No.: B3481420
M. Wt: 378.4 g/mol
InChI Key: BJCLLMNCSJCDEB-UHFFFAOYSA-N
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Description

2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a 2,4-dimethoxyphenyl group and a morpholino group attached to a methanone moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution with 2,4-Dimethoxyphenyl Group: The quinoline core is then subjected to a Friedel-Crafts acylation reaction with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Morpholino Group: The final step involves the nucleophilic substitution of the acylated quinoline with morpholine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of 2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development. Researchers investigate its binding affinity to various proteins and its effects on cellular processes.

Medicine

In medicine, 2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE is explored for its therapeutic potential. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a potential candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific functional characteristics.

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE: Similar structure but with a piperidino group instead of a morpholino group.

    2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE: Similar structure but with a pyrrolidino group instead of a morpholino group.

    2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE: Similar structure but with an azepino group instead of a morpholino group.

Uniqueness

The uniqueness of 2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholino group, in particular, may enhance its solubility, stability, and ability to interact with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

[2-(2,4-dimethoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-26-15-7-8-17(21(13-15)27-2)20-14-18(16-5-3-4-6-19(16)23-20)22(25)24-9-11-28-12-10-24/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCLLMNCSJCDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE
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[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE

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